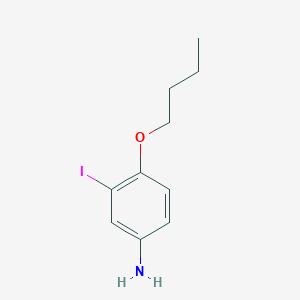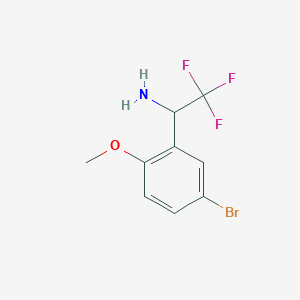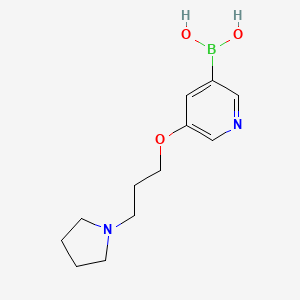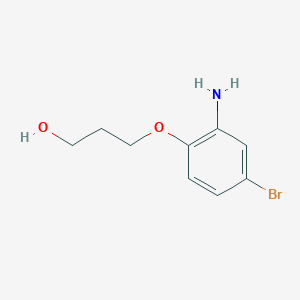
(R)-1-Aminopentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Aminopentan-3-ol is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for synthesizing ®-1-Aminopentan-3-ol involves the asymmetric reduction of 3-pentanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Reductive Amination: Another approach is the reductive amination of 3-pentanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-pentanone in the presence of a chiral catalyst is often employed. This method is scalable and provides high yields of ®-1-Aminopentan-3-ol.
Types of Reactions:
Oxidation: ®-1-Aminopentan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed:
Oxidation: 3-Pentanone, 3-Pentanal
Reduction: Various secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Chemistry:
Chiral Building Block: ®-1-Aminopentan-3-ol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology:
Enzyme Inhibitors: It serves as a precursor for the synthesis of enzyme inhibitors that target specific biological pathways.
Medicine:
Pharmaceuticals: The compound is utilized in the development of drugs, particularly those requiring chiral purity for efficacy and safety.
Industry:
Material Science: It is used in the production of polymers and other materials that benefit from its chiral properties.
Mécanisme D'action
The mechanism of action of ®-1-Aminopentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, leading to inhibition or activation of biological pathways. This interaction can modulate various physiological processes, making it valuable in drug development.
Comparaison Avec Des Composés Similaires
(S)-1-Aminopentan-3-ol: The enantiomer of ®-1-Aminopentan-3-ol, with similar chemical properties but different biological activities.
1-Amino-2-propanol: A structurally similar compound with different applications and reactivity.
1-Amino-3-butanol: Another related compound with distinct chemical and biological properties.
Uniqueness:
Chirality: The ®-enantiomer of 1-Aminopentan-3-ol is unique in its ability to interact with chiral environments in biological systems, providing specific effects that are not achievable with the racemic mixture or the (S)-enantiomer.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(3R)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
Clé InChI |
RPOTYPSPQZVIJY-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@H](CCN)O |
SMILES canonique |
CCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)


![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)

![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
